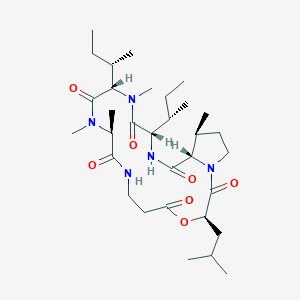![molecular formula C40H80NO8P B3025997 (R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt](/img/structure/B3025997.png)
(R)-4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-1-13C)oxy]-3,5,9-trioxa-4-phosphapentacosan-1-aminium-10-13C, 4-oxide, inner salt
Overview
Description
1,2-Dipalmitoyl-13C-sn-glycero-3-phosphatidylcholine is a zwitterionic glycerophospholipid commonly used in the formation of lipid monolayers, bilayers, and liposomes. This compound is often utilized as an internal standard for the quantification of 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine by gas chromatography or liquid chromatography-mass spectrometry . It is a significant component in various biochemical and biophysical studies due to its structural properties and stability.
Mechanism of Action
The mechanism of action of 1,2-Dipalmitoyl-13C-sn-glycero-3-phosphatidylcholine involves its incorporation into lipid bilayers, where it influences membrane fluidity and stability. The compound interacts with various membrane proteins and lipids, affecting their function and organization. In liposomal drug delivery systems, it helps in encapsulating and releasing therapeutic agents in a controlled manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dipalmitoyl-13C-sn-glycero-3-phosphatidylcholine can be synthesized through a series of esterification reactionsThe reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reactions are carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of 1,2-Dipalmitoyl-13C-sn-glycero-3-phosphatidylcholine involves large-scale esterification processes, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of isotopically labeled carbon (13C) in the synthesis allows for precise quantification and analysis in various applications .
Chemical Reactions Analysis
Types of Reactions
1,2-Dipalmitoyl-13C-sn-glycero-3-phosphatidylcholine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides and other oxidative degradation products.
Hydrolysis: In the presence of water and acidic or basic conditions, the ester bonds can be hydrolyzed, leading to the formation of glycerol and palmitic acid.
Substitution: The phosphatidylcholine group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Peroxides and other oxidative degradation products.
Hydrolysis: Glycerol and palmitic acid.
Substitution: Various substituted phosphatidylcholine derivatives.
Scientific Research Applications
1,2-Dipalmitoyl-13C-sn-glycero-3-phosphatidylcholine has a wide range of scientific research applications:
Chemistry: Used as an internal standard in chromatographic analysis for the quantification of phospholipids.
Biology: Utilized in the formation of lipid monolayers and bilayers for studying membrane dynamics and interactions.
Medicine: Employed in the development of liposomal drug delivery systems and in the study of lipid-related diseases.
Industry: Applied in the formulation of cosmetics and pharmaceuticals due to its emulsifying properties
Comparison with Similar Compounds
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphatidylcholine: The non-isotopically labeled version of the compound.
1,2-Dioleoyl-sn-glycero-3-phosphatidylcholine: A similar compound with oleic acid chains instead of palmitic acid.
1,2-Dimyristoyl-sn-glycero-3-phosphatidylcholine: Contains myristic acid chains instead of palmitic acid
Uniqueness
1,2-Dipalmitoyl-13C-sn-glycero-3-phosphatidylcholine is unique due to its isotopically labeled carbon atoms, which allow for precise quantification and analysis in various research applications. This labeling makes it particularly valuable in mass spectrometry and other analytical techniques .
properties
IUPAC Name |
[(2R)-2,3-di((113C)hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1/i39+1,40+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILNVBDSWZSGLL-NYGHEXGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[13C](=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O[13C](=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3025936.png)